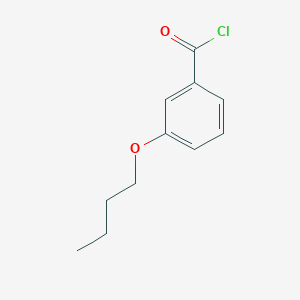

3-Butoxybenzoyl chloride

Description

Significance of Acyl Chlorides as Electrophilic Acylating Agents in Synthetic Chemistry

Acyl chlorides, characterized by the functional group -C(=O)Cl, are highly reactive derivatives of carboxylic acids. savemyexams.comfiveable.me This reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic. iitk.ac.in Consequently, acyl chlorides are excellent acylating agents, meaning they readily transfer their acyl group (R-C=O) to a variety of nucleophiles. iitk.ac.inwikipedia.org

This inherent reactivity allows for the efficient synthesis of numerous other functional groups. For instance, acyl chlorides react with alcohols to form esters, with amines to yield amides, and with water in a hydrolysis reaction to produce carboxylic acids. savemyexams.comwikipedia.org They are also key reagents in Friedel-Crafts acylation reactions, a fundamental method for forming carbon-carbon bonds with aromatic rings to produce ketones. iitk.ac.innumberanalytics.com The chloride ion is an excellent leaving group, which further facilitates these nucleophilic acyl substitution reactions. fiveable.me

Overview of Benzoyl Chlorides as a Class of Aromatic Acyl Halides

Benzoyl chloride, the simplest aromatic acyl chloride, consists of a benzene (B151609) ring attached to a chlorocarbonyl group. wikipedia.org It and its substituted derivatives are versatile building blocks in organic synthesis. ontosight.ai They serve as precursors for the production of dyes, pharmaceuticals, peroxides, and resins. chemicalbook.com

The reactivity of the benzoyl chloride moiety can be modulated by the presence of various substituents on the aromatic ring. Electron-donating groups can decrease the electrophilicity of the carbonyl carbon, while electron-withdrawing groups can enhance it. This ability to tune the reactivity through substitution makes benzoyl chlorides a highly adaptable class of reagents. nih.gov

Positioning of 3-Butoxybenzoyl Chloride within the Context of Functionalized Aromatic Acyl Chlorides in Academic Research

This compound falls into the category of functionalized aromatic acyl chlorides. The butoxy group (-OC4H9) at the meta-position of the benzene ring introduces specific steric and electronic properties to the molecule. This functionalization can influence the compound's reactivity and solubility, making it a valuable intermediate in the synthesis of targeted molecules with desired characteristics. For instance, it has been used in the synthesis of more complex molecules, such as in the amidation of thiazole (B1198619) intermediates. vulcanchem.com

The presence of the butoxy group makes this compound a useful tool for researchers looking to introduce this specific functionality into a larger molecular framework. Its application can be found in various research areas where the modification of aromatic systems with alkoxy groups is desired.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C11H13ClO2 molbase.com |

| Molecular Weight | 212.673 g/mol molbase.com |

| CAS Number | 89790-29-4 molbase.com |

Synthesis and Reactions of this compound

The synthesis of this compound typically starts from 3-hydroxybenzoic acid. The phenolic hydroxyl group is first alkylated with a butyl halide, such as 1-bromobutane, to form 3-butoxybenzoic acid. chemsrc.com This acid is then converted to the corresponding acyl chloride using a standard chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

As a typical acyl chloride, this compound undergoes a variety of nucleophilic acyl substitution reactions. It can be used to synthesize amides, esters, and other carbonyl derivatives.

Application in Multi-Step Syntheses

A notable application of this compound is as a precursor in multi-step synthetic sequences. For example, it can be a starting material for the synthesis of 3-butoxyphenylacetic acid. This transformation can be achieved through the Arndt-Eistert homologation.

Arndt-Eistert Homologation

The Arndt-Eistert synthesis is a method to convert a carboxylic acid to its next higher homologue, effectively adding a -CH2- group. libretexts.org The process begins with the conversion of the carboxylic acid to its acyl chloride. slideshare.netscribd.com In this case, 3-butoxybenzoic acid is converted to this compound.

The key steps of the Arndt-Eistert homologation are:

Formation of a Diazoketone: The acyl chloride (this compound) reacts with diazomethane (B1218177) (CH2N2) to form a diazoketone. scribd.comorganic-chemistry.org

Wolff Rearrangement: The diazoketone, often in the presence of a metal catalyst like silver oxide (Ag2O), undergoes rearrangement to form a ketene (B1206846). organic-chemistry.orgnrochemistry.com

Nucleophilic Attack: The ketene is then trapped by a nucleophile. If water is used as the nucleophile, the corresponding carboxylic acid with an extended carbon chain is formed. organic-chemistry.org In this instance, the product would be 3-butoxyphenylacetic acid.

Structure

3D Structure

Properties

IUPAC Name |

3-butoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWJITZVIMLMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594162 | |

| Record name | 3-Butoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89790-29-4 | |

| Record name | 3-Butoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Butoxybenzoyl Chloride

Classical Chlorination Approaches for Aromatic Carboxylic Acids

The most direct and widely practiced method for synthesizing 3-butoxybenzoyl chloride is the conversion of its parent carboxylic acid, 3-butoxybenzoic acid. This transformation involves replacing the hydroxyl (-OH) group of the carboxyl moiety with a chlorine atom, a process that significantly enhances the electrophilicity of the carbonyl carbon, making the resulting acyl chloride a highly reactive intermediate. chemguide.co.ukpearson.com Several key reagents have been optimized for this purpose.

Optimization of Reagents (e.g., Thionyl Chloride, Oxalyl Chloride, Phosphorus Chlorides)

The choice of chlorinating agent is crucial for achieving high yields and purity. The most common reagents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukmasterorganicchemistry.comchemguide.co.uk

Thionyl Chloride (SOCl₂): This is often the reagent of choice for both laboratory and industrial-scale preparations due to its effectiveness and the convenient nature of its byproducts. blogspot.comprepchem.com When 3-butoxybenzoic acid is refluxed with thionyl chloride, it is converted to this compound, while the other products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification. chemguide.co.ukblogspot.com The reaction can be catalyzed by N,N-dimethylformamide (DMF). chemicalbook.com The mechanism involves the carboxylic acid's initial attack on the sulfur atom of thionyl chloride, forming an acyl chlorosulfite intermediate. This intermediate is highly reactive, and a subsequent nucleophilic attack by a chloride ion leads to the formation of the acyl chloride. libretexts.orglibretexts.org

Oxalyl Chloride ((COCl)₂): Known for being a milder and more selective reagent than thionyl chloride, oxalyl chloride is particularly useful for substrates with sensitive functional groups. wikipedia.orgresearchgate.net The reaction is typically performed at room temperature in an inert solvent like dichloromethane (B109758) (DCM) and requires a catalytic amount of DMF. commonorganicchemistry.com The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that activates the carboxylic acid for chloride attack. wikipedia.org While highly efficient, oxalyl chloride is more expensive than thionyl chloride. researchgate.net

Phosphorus Chlorides (PCl₅ and PCl₃): Phosphorus pentachloride (PCl₅) reacts with carboxylic acids at room temperature to produce the corresponding acyl chloride. chemguide.co.ukchemguide.co.uk The byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.uk Phosphorus trichloride (PCl₃) also achieves the conversion, yielding phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk Both methods require subsequent fractional distillation to separate the desired acyl chloride from the byproducts. chemguide.co.ukchemguide.co.uk

A comparative overview of these common chlorinating agents is presented below.

| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Reflux, neat or with solvent; cat. DMF | SO₂(g), HCl(g) | Gaseous byproducts simplify workup; cost-effective. chemguide.co.ukblogspot.com | Harsher conditions may not be suitable for sensitive molecules. |

| Oxalyl Chloride ((COCl)₂) | Room temp, inert solvent (e.g., DCM); cat. DMF | CO(g), CO₂(g), HCl(g) | Milder, more selective conditions. researchgate.net | Higher cost; potential for hazardous byproducts. researchgate.net |

| Phosphorus Pentachloride (PCl₅) | Cold/Room temperature | POCl₃, HCl | Effective for many substrates. | Liquid byproduct (POCl₃) requires careful separation. chemguide.co.uk |

| Phosphorus Trichloride (PCl₃) | Varies | H₃PO₃ | Alternative to PCl₅. | Stoichiometry requires 3 eq. of acid per eq. of PCl₃; byproduct separation needed. chemguide.co.uk |

Reaction Conditions and Solvent Effects in Carboxylic Acid Conversion

The efficiency of converting 3-butoxybenzoic acid to its acyl chloride is highly dependent on the reaction conditions. When using thionyl chloride, the reaction is often carried out by refluxing the carboxylic acid in an excess of the reagent, which also serves as the solvent. commonorganicchemistry.com Alternatively, an inert solvent such as chloroform (B151607) can be employed. libretexts.org The addition of a catalytic amount of DMF can significantly accelerate the reaction. chemicalbook.com

Palladium-Catalyzed Carbonylation Routes for Aryl Halide Precursors

An alternative and more modern approach to synthesizing aromatic acyl chlorides involves the palladium-catalyzed carbonylation of aryl halides. researchgate.netnih.gov For the synthesis of this compound, a suitable precursor would be 1-bromo-3-butoxybenzene (B573283) or 1-chloro-3-butoxybenzene. This method introduces a carbonyl group (CO) into the aromatic ring, sourced from carbon monoxide gas. nih.gov

Mechanistic Investigations of Palladium-Catalyzed Carbonylation

The catalytic cycle of palladium-catalyzed carbonylation is a well-studied process that generally involves several key steps. mdpi.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 1-bromo-3-butoxybenzene) to a low-valent palladium(0) complex. This step forms an arylpalladium(II) halide intermediate. mdpi.com

CO Insertion: A molecule of carbon monoxide then coordinates to the palladium center and subsequently inserts into the aryl-palladium bond. This migratory insertion step forms a key acylpalladium(II) complex. mdpi.com

Reductive Elimination: The final step to generate an acyl chloride is typically challenging. While reductive elimination to form esters, amides, or acids is common, the direct formation of an acyl chloride from the acylpalladium(II) complex is less straightforward and often requires specific ligand design and reaction conditions to facilitate the C(acyl)-Cl bond formation. acs.org

Mechanistic studies have highlighted that the rate-limiting step can be the oxidative addition of the aryl halide to the Pd(0) species. berkeley.edu

Ligand Design and Catalyst Performance in Aryl Chloride Synthesis

The success of palladium-catalyzed carbonylation, especially with less reactive aryl chlorides, is heavily dependent on the design of the supporting ligands on the palladium catalyst. researchgate.net Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the catalytic activity. researchgate.net

Ligands such as Xantphos have been shown to be effective for the carbonylation of aryl bromides at atmospheric pressure. nih.gov For the more challenging activation of aryl chlorides, advanced ligands like Mor-DalPhos and XPhos have been developed. rsc.orgacs.org These ligands promote the crucial oxidative addition step and stabilize the catalytic intermediates. acs.org A mixed-ligand approach, where different ligands facilitate different steps of the catalytic cycle, has also proven successful in activating C-Cl bonds. acs.org The choice of ligand influences the catalyst's stability, activity, and selectivity, ultimately determining the efficiency of the synthesis of the target acyl chloride. rsc.orgnih.gov

Emerging and Sustainable Synthesis Techniques for Aromatic Acyl chlorides

Recent research has focused on developing more sustainable and safer methods for the synthesis of acyl chlorides, aiming to reduce the use of hazardous reagents and improve energy efficiency.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety and scalability. acs.orgacs.org For acyl chloride synthesis, flow systems can be used to generate hazardous reagents like phosgene (B1210022) in situ from less toxic precursors like chloroform, immediately consuming them in the subsequent reaction with a carboxylic acid. acs.orgacs.org This "on-demand" generation minimizes the risks associated with storing and handling highly toxic chemicals. acs.org Studies have demonstrated the successful continuous flow synthesis of various acyl chlorides, which can then be used directly in subsequent reactions to form esters or amides. acs.orgvapourtec.comoup.com

Catalytic and Greener Reagents: Research is ongoing to replace traditional chlorinating agents with more environmentally benign alternatives. For instance, methods using catalytic amounts of a Brønsted acid with SOCl₂ have been developed to improve efficiency and reduce waste. tandfonline.com Other novel reagents, such as 3,3-dichlorocyclopropenes, have been shown to rapidly convert carboxylic acids to acyl chlorides under mild conditions when activated by a tertiary amine base. organic-chemistry.orgresearchgate.net These emerging techniques represent a shift towards more sustainable chemical manufacturing processes.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, a technique that utilizes mechanical energy, typically through ball milling, to induce chemical reactions in the solid state or with minimal solvent, presents a green and efficient alternative to traditional solution-phase chemistry. rsc.org While specific studies on the mechanochemical synthesis of this compound are not extensively documented, the principles of this methodology can be applied based on its successful implementation in other organic transformations, such as esterification and carbon-carbon bond formation under solvent-free conditions. rsc.orgresearchgate.net

The hypothetical mechanochemical synthesis of this compound from 3-butoxybenzoic acid would involve the co-grinding of the solid carboxylic acid with a solid chlorinating agent in a ball mill. The mechanical forces generated during milling would facilitate the intimate mixing of reactants at the molecular level, breaking and forming chemical bonds without the need for a solvent. This approach offers several potential advantages, including reduced waste generation, lower energy consumption, and potentially faster reaction times compared to conventional methods. rsc.org

Potential solid chlorinating agents that could be explored for this purpose include phosphorus pentachloride or solid derivatives of oxalyl chloride. The reaction parameters, such as milling frequency, time, and the size and material of the milling balls, would need to be optimized to achieve high conversion and yield.

Table 1: Potential Parameters for Mechanochemical Synthesis of this compound

| Parameter | Potential Range | Rationale |

| Chlorinating Agent | Phosphorus pentachloride, Solid oxalyl chloride derivative | Solid-state reactivity under mechanical activation. |

| Molar Ratio (Acid:Agent) | 1:1 to 1:1.5 | To ensure complete conversion of the carboxylic acid. |

| Milling Frequency | 10 - 30 Hz | To provide sufficient energy for bond activation. |

| Milling Time | 30 - 120 minutes | Optimization required to maximize yield and minimize by-product formation. |

| Ball Material | Stainless steel, Zirconia | To prevent contamination and withstand reaction conditions. |

Further research is required to validate the feasibility and efficiency of mechanochemical methods for the synthesis of this compound and to fully characterize the reaction products and yields.

Alternative Activating Agents and Catalyst Systems

Beyond traditional chlorinating agents, research has focused on the development of novel activating agents and catalyst systems that offer improved selectivity, milder reaction conditions, and enhanced safety profiles for the synthesis of acyl chlorides.

One promising alternative is the use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a catalyst. researchgate.net This system has been shown to be effective for the conversion of carboxylic acids to their corresponding chlorides. The reaction proceeds via the formation of a reactive acyl-substituted triazine intermediate, which is then readily converted to the acyl chloride.

Another innovative approach involves the use of 3,3-dichlorocyclopropenes as activating agents. organic-chemistry.orgorganic-chemistry.org This method allows for the rapid generation of acid chlorides under mild conditions, which is particularly advantageous for substrates containing acid-sensitive functional groups. The reaction is believed to proceed through an aromatic cation-activated nucleophilic acyl substitution mechanism.

The catalytic activation of traditional chlorinating agents has also been a subject of intense investigation. Formamides , such as N,N-dimethylformamide (DMF), have been identified as effective catalysts for the reaction of carboxylic acids with agents like trichlorotriazine. organic-chemistry.orgnih.gov The catalytic cycle is thought to involve the formation of a Vilsmeier-type reagent as the active chlorinating species.

Lewis acids, such as zinc chloride and iron chlorides , have also been employed as catalysts in the synthesis of benzoyl chlorides, particularly in industrial processes. google.comatamanchemicals.com These catalysts can enhance the electrophilicity of the chlorinating agent, thereby facilitating the reaction.

Table 2: Comparison of Alternative Activating Agents and Catalyst Systems for Acyl Chloride Synthesis

| Activating Agent/Catalyst System | Key Advantages | Typical Reaction Conditions |

| Cyanuric Chloride / Catalyst | Cost-effective, stable reagent. | Mild conditions, often requires a catalyst like pyridine (B92270) or a tertiary amine. |

| 3,3-Dichlorocyclopropenes | Rapid reaction rates, mild conditions, suitable for acid-sensitive substrates. | Often used with a tertiary amine base. |

| Trichlorotriazine / Formamide | High yields, scalable, tolerant of various functional groups. | Catalytic amounts of formamide, moderate temperatures. |

| Lewis Acids (e.g., ZnCl2, FeCl3) | Industrially relevant, can enhance reaction rates. | Often used with traditional chlorinating agents at elevated temperatures. |

The selection of the most appropriate activating agent and catalyst system for the synthesis of this compound would depend on factors such as the desired scale of the reaction, cost considerations, and the presence of other functional groups in the molecule. The development of these advanced methodologies continues to pave the way for more efficient and sustainable production of this important chemical intermediate.

Elucidation of Reactivity Profiles and Mechanistic Pathways of 3 Butoxybenzoyl Chloride

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is the characteristic reaction of acyl chlorides. The reaction proceeds by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the chloride leaving group. The precise mechanism of this process for benzoyl chlorides can vary depending on the substrate, nucleophile, and solvent conditions, generally falling along a spectrum of pathways.

In certain cases, particularly with strongly electron-donating substituents or in highly polar, weakly nucleophilic solvents, the reaction can proceed through a dissociative, SN1-like mechanism. This pathway involves the initial, rate-determining departure of the chloride ion to form a resonance-stabilized acylium ion intermediate. This cation is then rapidly attacked by a nucleophile.

The more common mechanism for nucleophilic acyl substitution of benzoyl chlorides is an associative, SN2-like pathway. This mechanism involves the nucleophilic attack on the carbonyl carbon to form a transient, tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the final product. This pathway is favored in the presence of strong nucleophiles and in less polar solvents.

Given the electronic characteristics of the 3-butoxy substituent, which does not strongly stabilize a positive charge at the carbonyl carbon, the associative pathway is expected to be a major contributor to the reactivity of 3-butoxybenzoyl chloride. The reaction rate in this case would be dependent on the concentration of both the acyl chloride and the nucleophile.

Table 1: Comparison of Mechanistic Pathways for Nucleophilic Acyl Substitution

| Feature | Dissociative Pathway (SN1-like) | Associative Pathway (SN2-like) |

| Intermediate | Acylium Ion | Tetrahedral Intermediate |

| Rate Determining Step | Formation of Acylium Ion | Nucleophilic Attack |

| Kinetics | First order in acyl chloride | Second order (first order in acyl chloride and nucleophile) |

| Substituent Effect | Favored by electron-donating groups | Generally applicable, influenced by both electronic and steric factors |

| Solvent Effect | Favored by polar, ionizing solvents | Less sensitive to solvent polarity |

In reality, the distinction between the dissociative and associative pathways is not always clear-cut. Many nucleophilic acyl substitution reactions of benzoyl chlorides are thought to proceed through a concerted mechanism or exist on a mechanistic spectrum between the two extremes. In a concerted pathway, the nucleophile attacks the carbonyl carbon at the same time as the chloride ion departs, without the formation of a discrete intermediate.

The position of a particular reaction on this mechanistic spectrum is influenced by the electronic nature of the substituents on the benzene (B151609) ring. For this compound, the moderately electron-withdrawing inductive effect of the butoxy group would likely push the mechanism towards the associative end of the spectrum, but a degree of concerted character is also plausible, especially with weaker nucleophiles.

Influence of the 3-Butoxy Substituent on Reaction Kinetics and Selectivity

The nature and position of a substituent on the benzene ring of a benzoyl chloride have a profound impact on the reactivity of the carbonyl group. The 3-butoxy group influences the reaction through a combination of electronic and steric effects.

The electronic effect of a substituent on the reactivity of the carbonyl group in a benzoyl chloride is a balance of inductive and resonance effects.

Inductive Effect: The oxygen atom of the butoxy group is more electronegative than carbon, leading to an inductive withdrawal of electron density from the benzene ring (-I effect). This effect is felt at the meta position and tends to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This would generally lead to an increase in the reaction rate compared to unsubstituted benzoyl chloride.

Resonance Effect: The oxygen atom also has lone pairs of electrons that can be delocalized into the benzene ring through resonance (+R effect). However, for a meta-substituent, this resonance donation does not extend to the carbonyl carbon. Therefore, the resonance effect of the 3-butoxy group has a minimal direct impact on the electrophilicity of the carbonyl carbon.

Table 2: Predicted Electronic Effects of a 3-Butoxy Group on Benzoyl Chloride Reactivity

| Electronic Effect | Description | Impact on Carbonyl Electrophilicity | Predicted Effect on Reaction Rate |

| Inductive Effect (-I) | Electron withdrawal by the electronegative oxygen atom. | Increase | Increase |

| Resonance Effect (+R) | Electron donation from the oxygen lone pair. | Minimal at the meta position. | Negligible |

Steric hindrance refers to the spatial obstruction to a chemical reaction caused by the size of the groups near the reaction center. In the case of this compound, the butoxy group is located at the meta position, which is relatively remote from the carbonyl group where nucleophilic attack occurs.

Therefore, the steric hindrance offered by the 3-butoxy group to the approaching nucleophile is expected to be minimal. The butyl chain can adopt various conformations, but its presence at the meta-position does not significantly shield the carbonyl carbon from attack. Consequently, steric effects are not anticipated to be a major factor in determining the reaction rate of this compound, especially when compared to ortho-substituted analogues where steric hindrance can be substantial.

Solvent Effects on Reaction Rates and Mechanistic Dominance

The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by the solvent. The choice of solvent can affect reaction rates and even alter the dominant mechanistic pathway. This is primarily due to the solvent's ability to stabilize transition states and intermediates.

In weakly nucleophilic and strongly ionizing solvents, such as fluorinated alcohols, the reaction can proceed through a cationic, SN1-like mechanism. nih.gov This involves the formation of a resonance-stabilized acylium ion as the rate-determining step. The stability of this intermediate is enhanced by polar solvents that can effectively solvate the resulting chloride ion.

Conversely, in more nucleophilic solvents, a bimolecular, SN2-like or addition-elimination pathway is favored. nih.govnih.gov In this mechanism, the solvent acts as a nucleophile, attacking the electrophilic carbonyl carbon. The rate of this pathway is sensitive to the nucleophilicity of the solvent.

The Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis and provide evidence for the operative mechanism. nih.govnih.gov For benzoyl chlorides, plots of the logarithm of the rate constant (log k) versus solvent ionizing power (YCl) and solvent nucleophilicity (NT) can reveal the extent of solvent influence. nih.gov For reactions of this compound, it is expected that in highly ionizing, non-nucleophilic solvents, the reaction would show a strong dependence on YCl, indicative of an SN1 pathway. In contrast, in solvents with higher nucleophilicity, a greater dependence on NT would be observed, suggesting an SN2 or addition-elimination mechanism.

V-shaped plots of log k against substituent constants (σ) can also indicate concurrent reaction mechanisms, with one being dissociative (SN1) and the other associative (SN2). researchgate.net The butoxy group, being an electron-donating group, would be expected to stabilize the acylium ion, thus favoring the SN1 pathway in appropriate solvents.

| Solvent Type | Dominant Mechanism | Effect on Reaction Rate |

| Weakly nucleophilic, strongly ionizing (e.g., fluorinated alcohols) | SN1-like (dissociative) | Rate is sensitive to solvent ionizing power (YCl). |

| Strongly nucleophilic (e.g., aqueous ethanol, aqueous methanol) | SN2-like/Addition-Elimination (associative) | Rate is sensitive to solvent nucleophilicity (NT). |

Reaction Classes and their Mechanistic Peculiarities

Esterification Reactions with Alcohols and Phenols

This compound readily reacts with alcohols and phenols to form the corresponding esters. These reactions are typically vigorous and proceed via a nucleophilic acyl substitution mechanism, often referred to as an addition-elimination mechanism. youtube.comshout.educationchemguide.co.uk

The reaction is initiated by the nucleophilic attack of the alcohol or phenol (B47542) oxygen on the electrophilic carbonyl carbon of the this compound. youtube.com This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion, which is a good leaving group. youtube.comyoutube.com A base, such as pyridine (B92270), is often added to neutralize the hydrogen chloride (HCl) byproduct, shifting the equilibrium towards the product side. youtube.com

Phenols are generally less reactive than alcohols in this reaction, but the use of a base to form the more nucleophilic phenoxide ion can enhance the reaction rate. shout.education

General Reaction Scheme:

This compound + Alcohol/Phenol → 3-Butoxybenzoate Ester + HCl

| Reactant | Conditions | Product |

| Alcohol | Room temperature, often with a base (e.g., pyridine) | Alkyl 3-butoxybenzoate |

| Phenol | May require gentle warming or conversion to phenoxide | Aryl 3-butoxybenzoate |

Formation of Anhydrides from Carboxylic Acids

This compound can react with a carboxylic acid or its carboxylate salt to form a mixed or symmetrical anhydride. masterorganicchemistry.comkhanacademy.orgquimicaorganica.org This reaction also follows a nucleophilic acyl substitution mechanism.

The carboxylic acid, or more effectively, the carboxylate anion, acts as the nucleophile, attacking the carbonyl carbon of the this compound. quimicaorganica.orglibretexts.org This is followed by the elimination of the chloride ion to yield the anhydride. quimicaorganica.orglibretexts.org The reaction can be facilitated by the presence of a base like pyridine, which deprotonates the carboxylic acid to form the more nucleophilic carboxylate. masterorganicchemistry.com

Mechanism Stages:

Nucleophilic Attack: The carboxylate oxygen attacks the carbonyl carbon of this compound.

Elimination: The tetrahedral intermediate collapses, expelling the chloride ion.

Friedel-Crafts Acylation Reactions

This compound is an effective acylating agent in Friedel-Crafts acylation reactions, which introduce an acyl group onto an aromatic ring. chemguide.co.ukorganic-chemistry.org The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). chemguide.co.ukmasterorganicchemistry.com

The mechanism involves the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates to the chlorine atom of the this compound, making the carbonyl carbon more susceptible to cleavage of the C-Cl bond. libretexts.org The resulting acylium ion is resonance-stabilized. libretexts.org This electrophile then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction to form an aryl ketone. A key advantage of Friedel-Crafts acylation is that the product is a deactivated ketone, which prevents further acylation of the same ring. organic-chemistry.org

Key Steps in Friedel-Crafts Acylation:

Formation of the acylium ion complex with the Lewis acid catalyst.

Electrophilic attack of the acylium ion on the aromatic ring.

Deprotonation to restore aromaticity.

Reactions with Organometallic Reagents (e.g., Gilman Reagents, Grignard Reagents)

The reaction of this compound with organometallic reagents provides a powerful method for carbon-carbon bond formation. The product of the reaction depends on the type of organometallic reagent used.

Grignard Reagents (RMgX): Grignard reagents are highly reactive nucleophiles. They react with acyl chlorides like this compound in a two-step process. stackexchange.commasterorganicchemistry.comyoutube.com The first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone intermediate. stackexchange.com However, because ketones are also reactive towards Grignard reagents, a second equivalent of the Grignard reagent immediately attacks the ketone, leading to the formation of a tertiary alcohol upon acidic workup. stackexchange.comchemistrysteps.comlibretexts.orgchemguide.co.uk The reaction cannot be stopped at the ketone stage due to the high reactivity of the Grignard reagent. stackexchange.com

Gilman Reagents (R₂CuLi): Gilman reagents (lithium diorganocuprates) are less reactive, or "softer," nucleophiles compared to Grignard reagents. chemistrysteps.commasterorganicchemistry.com This difference in reactivity allows for the selective synthesis of ketones from acyl chlorides. chemistrysteps.comorganicchemistrytutor.com The Gilman reagent will react with this compound to form a ketone, but it does not react further with the ketone product. chemistrysteps.commasterorganicchemistry.comorganicchemistrytutor.comslideshare.netlibretexts.org This makes Gilman reagents the preferred choice for converting acyl chlorides to ketones. organicchemistrytutor.com

| Organometallic Reagent | Reactivity | Final Product with this compound |

| Grignard Reagent (RMgX) | High | Tertiary Alcohol |

| Gilman Reagent (R₂CuLi) | Moderate | Ketone |

Reduction Pathways to Aldehydes and Alcohols

The reduction of this compound, an acyl chloride, can lead to the formation of either 3-butoxybenzaldehyde (B1271400) or (3-butoxyphenyl)methanol. The final product is contingent upon the nature of the reducing agent employed and the specific reaction conditions. The high reactivity of the acyl chloride functional group necessitates careful selection of reagents to achieve selective reduction to the aldehyde without further reduction to the primary alcohol.

Reduction to 3-Butoxybenzaldehyde:

Selective reduction of an acyl chloride to an aldehyde requires the use of a mild, sterically hindered reducing agent that reacts more readily with the acyl chloride than with the resulting aldehyde. Stronger reducing agents typically lead to the formation of the corresponding alcohol.

One of the most effective methods for this transformation is the Rosenmund reduction. This catalytic hydrogenation involves treating this compound with hydrogen gas in the presence of a poisoned catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄). vedantu.comchemicalbook.com The barium sulfate support, often treated with a poison like quinoline (B57606) or sulfur, deactivates the palladium catalyst just enough to prevent the subsequent reduction of the newly formed 3-butoxybenzaldehyde to the alcohol. vedantu.com The reaction is typically carried out in an inert solvent such as boiling xylene. vedantu.com

Mechanism of Rosenmund Reduction: The reaction proceeds via oxidative addition of the acyl chloride to the palladium catalyst, followed by hydrogenolysis of the palladium-acyl complex to yield the aldehyde.

Another common laboratory method involves the use of a bulky metal hydride reagent, lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H). This reagent is a derivative of lithium aluminum hydride (LiAlH₄) where three of the hydride ions have been replaced by bulky tert-butoxy (B1229062) groups. chemistrysteps.com This steric hindrance and the electron-withdrawing effect of the oxygen atoms moderate the reactivity of the hydride, making it selective for the highly reactive acyl chloride over the aldehyde. chemistrysteps.com To ensure high yields and prevent over-reduction, these reactions are typically conducted at low temperatures, such as -78 °C. chemistrysteps.com

The mechanism involves the nucleophilic attack of the hydride ion from LiAl(OtBu)₃H on the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion to furnish 3-butoxybenzaldehyde. chemistrysteps.com

Interactive Data Table: Reagents for the Reduction of Acyl Chlorides to Aldehydes

| Reagent/Reaction | Catalyst/Conditions | Typical Solvent | Product | Notes |

|---|---|---|---|---|

| Rosenmund Reduction | H₂, Pd/BaSO₄, Quinoline (poison) | Xylene (boiling) | Aldehyde | Catalyst poison is crucial to prevent over-reduction. vedantu.com |

Reduction to (3-Butoxyphenyl)methanol:

The complete reduction of this compound to the primary alcohol, (3-butoxyphenyl)methanol, is achieved using more powerful reducing agents. Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly used for this purpose. chemistrysteps.com

Mechanism of Reduction with LiAlH₄:

First Hydride Addition: A hydride ion from LiAlH₄ attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate.

Elimination: The intermediate collapses, eliminating the chloride ion to form 3-butoxybenzaldehyde.

Second Hydride Addition: A second hydride ion from LiAlH₄ attacks the carbonyl carbon of the newly formed aldehyde, generating an alkoxide intermediate.

Protonation: A final workup step with water or a mild acid protonates the alkoxide to yield (3-butoxyphenyl)methanol.

It has also been demonstrated that substituted benzoyl chlorides can be reduced to their corresponding benzyl (B1604629) alcohols using sodium borohydride in a two-phase aqueous/organic medium, facilitated by a phase transfer catalyst like tetrabutylammonium (B224687) bromide. google.com This method avoids the need for strictly anhydrous conditions often required for LiAlH₄ reductions. google.com

Interactive Data Table: Reagents for the Reduction of Acyl Chlorides to Alcohols

| Reagent | Stoichiometry (relative to acyl chloride) | Typical Solvent | Product | Notes |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | >0.5 equivalents | Diethyl ether, THF | Primary Alcohol | Requires anhydrous conditions and an acidic workup. chemistrysteps.com |

Specialized Nucleophilic Reactions (e.g., with Selenols, Phosphaethynolates)

Beyond common nucleophiles, this compound is expected to react with more specialized nucleophilic reagents, such as those containing selenium or phosphorus, leading to the formation of unique functional groups. The high electrophilicity of the carbonyl carbon in this compound makes it a prime substrate for such reactions, which typically proceed via a nucleophilic acyl substitution mechanism.

Reaction with Selenols:

Selenols (R-SeH) are the selenium analogs of alcohols and thiols. They are potent nucleophiles and are expected to react readily with this compound. The reaction would involve the nucleophilic attack of the selenium atom on the carbonyl carbon, followed by the elimination of the chloride leaving group. This process, analogous to the formation of esters and thioesters, would yield a selenoester, specifically Se-(3-butoxybenzoyl)selenophenol (if the selenol is selenophenol).

A related reaction involves the use of diselenides. For instance, the reaction of benzoyl chloride with sodium diselenide under phase transfer catalysis and microwave irradiation conditions has been shown to produce dibenzoyl diselenide. researchgate.net This suggests that the 3-butoxybenzoyl moiety can be readily incorporated into selenium-containing structures.

Reaction with Phosphaethynolates:

The phosphaethynolate anion ([OCP]⁻) is a highly reactive phosphorus-containing nucleophile. Its reaction with sterically hindered acyl chlorides, such as mesitoyl chloride, has been studied in detail, and a similar pathway is anticipated for this compound. nih.govrsc.org This complex reaction proceeds through several stages and does not result in a simple substitution product. nih.govrsc.org

Mechanistic Pathway with Sodium Phosphaethynolate (Na(OCP)):

Nucleophilic Attack: The phosphaethynolate anion attacks the carbonyl carbon of this compound to form a transient acyl phosphaketene intermediate. nih.govrsc.org

Cyclization: This highly reactive intermediate then undergoes a pseudo-coarctate cyclization with a second phosphaethynolate anion, leading to the loss of carbon monoxide and the formation of a five-membered heterocyclic anion. nih.govrsc.org

Final Acylation: This anionic intermediate then acts as a nucleophile itself, attacking a second molecule of this compound. This final step results in the formation of a stable, ester-functionalized 1,2,4-oxadiphosphole ring system. nih.govrsc.org

Throughout this process, the phosphaethynolate anion demonstrates versatile reactivity, acting as a nucleophile, a component in a cycloaddition, and a formal phosphorus anion transfer agent. nih.govrsc.org

Interactive Data Table: Specialized Nucleophilic Reactions with Acyl Chlorides

| Nucleophile | Reagent Example | Expected Product with this compound | Mechanism | Reference (Analogous Reaction) |

|---|---|---|---|---|

| Selenol | Selenophenol (PhSeH) | Se-(3-butoxybenzoyl)selenophenol | Nucleophilic Acyl Substitution | Inferred from general reactivity |

Applications in Advanced Organic Synthesis and Material Science Precursors

Role as a Building Block in Multi-Step Organic Synthesis

Beyond its documented role in the synthesis of specific piperidine (B6355638) derivatives, broader examples of 3-Butoxybenzoyl chloride as a versatile building block in multi-step organic synthesis are not readily found in the scientific literature. Its potential for creating diverse molecular scaffolds has not been extensively explored or reported.

Acylation Agent in the Preparation of Complex Molecular Architectures

As an acyl chloride, this compound is inherently a potent acylation agent. The fundamental reaction involves the introduction of the 3-butoxybenzoyl group onto nucleophiles such as alcohols, amines, and arenes (via Friedel-Crafts acylation). However, specific and detailed examples of its use in the construction of complex, multi-functional molecular architectures are not described in available research.

Precursor for Advanced Functional Materials and Intermediates (e.g., Polymers, Dyes, Ligands)

The potential of this compound as a monomer for polymerization, a foundational component in the synthesis of dyes, or as a precursor for the development of specialized ligands for metal catalysis or coordination chemistry has not been a subject of significant investigation. Scientific publications detailing the synthesis and characterization of such materials derived from this compound are currently unavailable.

Regioselective Functionalization Strategies Utilizing this compound

The benzene (B151609) ring of this compound possesses two substituents: a butoxy group at the 3-position and a benzoyl chloride group at the 1-position. The butoxy group is an ortho-, para-directing activator, while the benzoyl chloride group is a meta-directing deactivator. The interplay of these electronic effects would theoretically govern the regioselectivity of further electrophilic aromatic substitution reactions. However, specific studies that investigate and detail regioselective functionalization strategies on the aromatic ring of this compound itself are not present in the current body of scientific literature.

Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring in Research

The structural characterization of 3-Butoxybenzoyl chloride, a key intermediate in various chemical syntheses, relies on a suite of spectroscopic techniques. These methods provide detailed insights into the molecule's functional groups, connectivity, and electronic properties, and can be adapted for real-time monitoring of chemical transformations.

Theoretical and Computational Chemistry Studies of 3 Butoxybenzoyl Chloride Reactivity

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures, energies, and properties. For 3-Butoxybenzoyl chloride, DFT is instrumental in dissecting the intricate details of its reaction mechanisms. By modeling the potential energy surface of a reaction, DFT can identify key intermediates and transition states, providing a quantitative understanding of the reaction's feasibility and kinetics. mdpi.comacs.orgnih.govrsc.org

A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are employed to locate and verify these transient structures. The energy difference between the reactants and the transition state defines the activation barrier (ΔG‡), a key determinant of the reaction rate.

For reactions involving this compound, such as nucleophilic acyl substitution, DFT can model the approach of a nucleophile to the electrophilic carbonyl carbon. The butoxy group, being an electron-donating group through resonance (though slightly withdrawing through induction at the meta position), influences the stability of the transition state. Theoretical calculations on similar benzoyl chloride systems suggest that electron-donating substituents can stabilize cationic character in "loose" S_N2-like transition states. mdpi.com The calculated activation barriers provide a quantitative measure of how the butoxy substituent modulates the reactivity compared to unsubstituted benzoyl chloride. rsc.org

Hypothetical DFT-Calculated Activation Barriers for the Hydrolysis of Substituted Benzoyl Chlorides

| Substituent (meta) | Reaction Pathway | ΔG‡ (kcal/mol) |

|---|---|---|

| -H | S_N2-like | 21.5 |

| -NO₂ | Addition-Elimination | 19.8 |

| -OCH₃ | S_N2-like | 20.9 |

| -O(CH₂)₃CH₃ | S_N2-like | 20.7 |

This interactive table presents hypothetical data to illustrate expected trends based on computational chemistry principles.

Acyl chlorides can react through various mechanisms, including concerted S_N2-type displacements and stepwise addition-elimination pathways. DFT calculations are crucial for mapping out these potential energy surfaces and determining the most favorable reaction pathway. researchgate.net For solvolysis reactions, studies on substituted benzoyl chlorides have shown that the operative mechanism can shift depending on the electronic nature of the substituent and the solvent properties. mdpi.comresearchgate.net

In the case of this compound, DFT can be used to compare the activation energies for different pathways. For instance, the addition-elimination mechanism proceeds through a tetrahedral intermediate. The stability of this intermediate is influenced by the electronic effects of the butoxy group. By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a complete energy profile can be constructed, revealing whether one mechanism is strongly preferred or if competing pathways are energetically accessible. researchgate.netru.nl

The reactivity of this compound is fundamentally governed by its electronic structure. DFT calculations provide detailed information about electron density, molecular orbitals, and partial atomic charges. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify the charge distribution across the molecule. sapub.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture of a reaction, Molecular Dynamics (MD) simulations introduce the element of time, allowing the study of the dynamic behavior of this compound and its interactions with the surrounding environment. jppres.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of atoms evolve over time.

This technique is particularly valuable for understanding the role of the solvent in a reaction. The solvent can influence reactivity through specific interactions (like hydrogen bonding) and by stabilizing or destabilizing reactants, transition states, and products. MD simulations can model the explicit arrangement of solvent molecules around this compound, revealing details about the solvent shell structure and the energetics of solvation. The flexible butoxy chain can adopt various conformations, and MD can explore this conformational landscape and its influence on solute-solvent interactions. rsc.orgjppres.com

Hypothetical Solvation Free Energies for this compound in Different Solvents

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

|---|---|---|

| Water | 78.4 | -7.8 |

| Ethanol | 24.5 | -6.2 |

| Acetonitrile | 37.5 | -5.9 |

This interactive table presents hypothetical data based on general principles of solvation to illustrate expected trends.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity or reactivity of a chemical based on its structural properties, known as molecular descriptors. researchgate.netnih.gov For a series of substituted benzoyl chlorides, a QSAR model could be developed to predict their reaction rates with a given nucleophile.

To build a QSAR model for the reactivity of compounds like this compound, a set of related molecules with known reactivity data is required. Molecular descriptors for each compound are then calculated. These can include:

Electronic descriptors: Hammett constants, partial atomic charges, dipole moment.

Steric descriptors: Molar refractivity, van der Waals volume.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Quantum-chemical descriptors: HOMO/LUMO energies, electrophilicity index.

Substituent Effects Modeling on Aromatic Acyl Chloride Reactivity

The effect of the butoxy group on the reactivity of the benzoyl chloride moiety can be systematically modeled and quantified. The principles of physical organic chemistry, particularly the use of Hammett plots, provide a framework for this analysis. researchgate.net The Hammett equation (log(k/k₀) = σρ) relates the rate constant (k) of a substituted reactant to that of the unsubstituted parent compound (k₀) through substituent (σ) and reaction (ρ) constants.

The butoxy group is an electron-donating group. When placed at the meta position, its effect is primarily inductive. DFT calculations can be used to compute reaction rates or related properties for a series of meta-substituted benzoyl chlorides to generate data for a theoretical Hammett plot. rsc.org This allows for the dissection of electronic effects and provides a quantitative prediction of how the meta-butoxy group will influence the reaction rate. A positive ρ value for a reaction indicates that it is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups. For nucleophilic attack on the carbonyl carbon, a positive ρ value is typically expected. researchgate.netru.nl

Hypothetical Hammett Plot Data for the Ethanolysis of meta-Substituted Benzoyl Chlorides

| Substituent | σ_meta | log(k/k₀) |

|---|---|---|

| -NO₂ | 0.71 | 1.05 |

| -Cl | 0.37 | 0.55 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.10 |

| -O(CH₂)₃CH₃ | ~0.1 | ~0.15 |

This interactive table presents hypothetical data to illustrate the expected trend in a Hammett plot based on established substituent effects.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Environmentally Benign Synthesis Routes

Traditional methods for the synthesis of acyl chlorides, including 3-butoxybenzoyl chloride, often rely on reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can generate hazardous byproducts. wikipedia.orgchemguide.co.uklibretexts.orgorganicchemistrytutor.com A primary direction for future research is the development of greener and more efficient synthetic protocols.

One promising avenue is the exploration of catalytic methods that minimize waste and avoid the use of stoichiometric toxic reagents. For instance, the use of Brønsted acids as catalysts for the chlorination of aromatic carboxylic acids with SOCl₂ has shown to be an efficient and cheaper alternative to traditional catalytic methods. tandfonline.com This approach could be adapted for the synthesis of this compound, potentially reducing the required amount of chlorinating agent and simplifying purification processes. Another green approach involves formamide-catalyzed activation of carboxylic acids, which can be a cost-effective method for producing acid chlorides. rsc.org

Furthermore, the development of solvent-free reaction conditions or the use of environmentally benign solvents is a critical area of research. nih.gov The goal is to design synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry, reducing the environmental impact of chemical manufacturing.

Table 1: Comparison of Traditional and Potential Green Synthesis Routes for Aromatic Acyl Chlorides

| Feature | Traditional Methods (e.g., SOCl₂, PCl₅) | Potential Green Methods |

| Reagents | Stoichiometric, often hazardous | Catalytic, less toxic alternatives |

| Byproducts | Acidic gases (HCl, SO₂), phosphorus compounds | Reduced volume of hazardous byproducts |

| Solvents | Often chlorinated hydrocarbons | Solvent-free or green solvents (e.g., ionic liquids) |

| Efficiency | Generally high yields | Aims for high yields with improved atom economy |

| Safety | Requires careful handling of corrosive reagents | Inherently safer processes |

Exploration of Novel Reaction Pathways and Catalytic Transformations

The reactivity of the acyl chloride group in this compound makes it a valuable precursor for a wide range of chemical transformations. Future research will likely focus on discovering novel reaction pathways and employing advanced catalytic systems to synthesize new functionalized molecules.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to acyl chlorides has been an area of active research. researchgate.netnih.gov Future investigations could explore the use of this compound in novel palladium-catalyzed reactions, such as carbonylation and dicarbofunctionalization, to construct complex molecular architectures. nih.gov These methods could provide access to a diverse array of ketones, esters, and amides with the 3-butoxybenzoyl moiety.

Photoredox catalysis offers a powerful tool for generating radical intermediates under mild conditions. The generation of acyl radicals from aroyl chlorides using photoredox catalysis opens up new avenues for carbon-carbon bond formation. researchgate.netnih.gov Applying this technology to this compound could enable novel aroylation reactions of alkenes and other unsaturated systems, leading to the synthesis of previously inaccessible compounds. nih.gov

Table 2: Emerging Catalytic Transformations for Aromatic Acyl Chlorides

| Catalytic System | Reaction Type | Potential Products from this compound |

| Palladium Catalysis | Cross-coupling, Carbonylation | Substituted ketones, esters, amides, and polyfunctional compounds |

| Photoredox Catalysis | Radical Acylation | β-Aroylated compounds, difunctionalized molecules |

| N-Heterocyclic Carbene (NHC) Catalysis | Annulation Reactions | Heterocyclic compounds incorporating the 3-butoxybenzoyl group |

| Lewis/Brønsted Acid Catalysis | Friedel-Crafts Acylation | Aromatic ketones with diverse substitution patterns |

Advanced Computational Modeling for Complex Reaction Systems and Predictions

Computational chemistry is becoming an indispensable tool in modern chemical research for understanding reaction mechanisms and predicting chemical reactivity. Future studies on this compound will likely leverage advanced computational modeling to gain deeper insights into its behavior in complex reaction systems.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of known and novel reactions involving this compound. nih.govresearchgate.netresearchgate.net Such studies can elucidate transition state structures, reaction energy profiles, and the influence of the 3-butoxy substituent on reactivity. This knowledge can guide the rational design of experiments and the optimization of reaction conditions. For example, computational studies on the solvolysis of substituted benzoyl chlorides have provided valuable insights into the competition between Sₙ1 and Sₙ2 pathways. nih.govresearchgate.net

Machine learning and artificial intelligence are also emerging as powerful tools for predicting reaction outcomes and optimizing synthetic routes. By training algorithms on large datasets of chemical reactions, it may become possible to predict the optimal conditions for a desired transformation of this compound or to identify novel, high-yielding reaction pathways.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. researchgate.netmdpi.comacs.orgbeilstein-journals.org The application of these technologies to the synthesis and reactions of this compound is a promising area for future research.

Flow microreactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for highly exothermic or fast reactions involving reactive intermediates like acyl chlorides. researchgate.net The use of flow chemistry can enable safer handling of hazardous reagents and can lead to improved yields and selectivities. acs.orgbeilstein-journals.org For instance, the synthesis of ketones from acid chlorides and organolithiums has been successfully demonstrated in a flow microreactor system, showcasing the potential for controlling fast and competitive reactions. researchgate.net

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and substrates, accelerating the discovery of new reactions and the optimization of existing ones. By combining automated platforms with in-line analytical techniques, researchers can efficiently gather large amounts of data to build predictive models for reactions involving this compound. This high-throughput approach will be crucial for exploring the vast chemical space accessible from this versatile building block. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 3-Butoxybenzoyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The most common approach involves reacting 3-butoxybenzoic acid with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example:

- PCl₅ Method : Heat 3-butoxybenzoic acid with excess PCl₅ under anhydrous conditions (60–80°C, 4–6 hours). The reaction produces this compound, POCl₃, and HCl. Purify via vacuum distillation .

- SOCl₂ Method : Reflux 3-butoxybenzoic acid in SOCl₂ (2–3 equivalents) with catalytic dimethylformamide (DMF) for 2 hours. Remove excess SOCl₂ under reduced pressure to isolate the product .

- Critical Note : The choice of solvent (e.g., benzene vs. toluene) and stoichiometry affects side reactions. Excess PCl₅ may lead to over-chlorination, while SOCl₂ requires strict moisture control to avoid hydrolysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile or neoprene gloves (tested for permeability), chemical-resistant goggles, and a lab coat. Use a fume hood to minimize inhalation risks .

- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents. Avoid water, as it may generate HCl gas .

- Storage : Store in airtight, moisture-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Label containers with hazard warnings (corrosive, moisture-sensitive) .

Advanced Research Questions

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Expect signals for the butoxy chain (δ 0.9–1.6 ppm for CH₃ and CH₂ groups) and aromatic protons (δ 7.2–8.1 ppm, split due to substitution patterns).

- ¹³C NMR : Carbonyl carbon (C=O) appears at ~170 ppm, with aromatic carbons between 120–140 ppm .

- Mass Spectrometry (MS) : Look for the molecular ion peak (M⁺) at m/z ≈ 212 (C₁₁H₁₃ClO₂). Fragmentation patterns should confirm the loss of Cl (m/z 177) and butoxy groups .

- FT-IR : Strong absorption at ~1770 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) .

Q. How does the butoxy substituent influence the reactivity of this compound compared to unsubstituted benzoyl chlorides?

- Methodological Answer : The electron-donating butoxy group (-OCH₂CH₂CH₂CH₃) at the meta position reduces electrophilicity of the carbonyl carbon, slowing nucleophilic acyl substitution reactions. Key observations:

- Hydrolysis : Reacts slower with water than benzoyl chloride. Kinetic studies require elevated temperatures (50–70°C) for measurable conversion to 3-butoxybenzoic acid .

- Amidation : React with primary amines (e.g., aniline) in dry THF at 0°C to minimize side reactions. Use Schlenk techniques to exclude moisture .

Q. What strategies optimize the stability of this compound during long-term storage or under varying experimental conditions?

- Methodological Answer :

- Moisture Control : Store over molecular sieves (3Å) or calcium hydride to scavenge trace water.

- Thermal Stability : Decomposition occurs above 100°C, releasing HCl and forming 3-butoxybenzoic acid. Avoid prolonged heating in solution .

- Solvent Selection : Use anhydrous dichloromethane or toluene, which minimize solvolysis. Acetonitrile and DMSO are unsuitable due to nucleophilicity .

Q. How can researchers resolve contradictory data in synthetic yields reported for this compound?

- Methodological Answer : Discrepancies often arise from:

- Impurity Profiles : Byproducts like 3-butoxybenzoic acid (from incomplete chlorination) or phosphorylated intermediates (with PCl₅) require rigorous purification (e.g., column chromatography with hexane:ethyl acetate gradients) .

- Analytical Calibration : Validate quantitative NMR or HPLC methods against certified reference standards. Cross-check yields using gravimetric analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.